Beraprost

Description

Classification within Eicosanoid Analogs

Beraprost belongs to the class of eicosanoid analogs, specifically as a synthetic prostacyclin (PGI2) analog nih.govuni.lumims.comlipidmaps.orgwikipedia.orgnih.gov. Eicosanoids are signaling molecules derived from arachidonic acid and play crucial roles in various bodily functions, including inflammation, blood pressure regulation, and platelet aggregation mims.comlipidmaps.org. Within this family, prostacyclin is known for its potent vasodilatory and antiplatelet properties mims.comlipidmaps.org. This compound's classification highlights its design to replicate these beneficial effects.

Historical Context of its Chemical Development and Research Trajectory

The chemical development of this compound was driven by the inherent instability and short half-life of natural prostacyclin, which limited its therapeutic utility mims.comwikidoc.org. This compound sodium was discovered and developed by Toray Industries, Inc. in Japan mims.comlipidmaps.org. It was first launched in Japan in 1992 for the oral treatment of peripheral vascular disease. Subsequently, its utility was expanded, and it received approval for the treatment of primary pulmonary hypertension in 1999 mims.com. This compound holds the distinction of being the first orally active prostacyclin analog, a significant milestone in the development of prostanoid therapies mims.com. Early research focused on its ability to overcome the limitations of intravenous prostacyclin therapies, such as epoprostenol (B1671539), which require continuous infusion due to their rapid degradation.

Fundamental Role as a Stable Prostacyclin (PGI2) Mimetic in Scientific Research

This compound serves as a crucial stable mimetic of prostacyclin (PGI2) in scientific research due to its chemical modifications that enhance stability mims.comwikidoc.org. Unlike natural PGI2, which has an extremely short half-life of approximately 42 seconds, this compound possesses a phenol (B47542) moiety instead of the exo-enol ether moiety, which is responsible for the instability of prostacyclin mims.com. This structural alteration allows this compound to maintain its pharmacological activity for a longer duration, making it suitable for both in vitro and in vivo studies where sustained prostacyclin-like effects are desired mims.comwikidoc.org.

This compound exerts its effects primarily by binding to and activating prostacyclin (IP) receptors, which are G-protein-coupled receptors found on the surface of vascular endothelial cells and platelets wikidoc.orglipidmaps.orgwikipedia.org. Upon binding, this compound activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels lipidmaps.orgwikipedia.org. Elevated cAMP levels trigger a cascade of intracellular events that result in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation lipidmaps.orgwikipedia.org.

Research findings highlight this compound's multifaceted biological activities beyond its vasodilatory and antiplatelet effects. It has demonstrated antiproliferative effects on vascular smooth muscle cells mims.comlipidmaps.org and cytoprotective effects on endothelial cells mims.com. Studies have shown that this compound can inhibit cardiac fibroblast proliferation in a concentration-dependent and time-dependent manner, a process mediated through the activation of the IP receptor and potentially related to a suppressive TGF-β-Smad pathway. Furthermore, research into its mechanisms of action in specific microcirculations, such as retinal arterioles, revealed that this compound elicits dose-dependent vasodilation mediated via the IP receptor, involving both endothelium-dependent (via the PKA/eNOS/NO pathway) and endothelium-independent (via KATP channel activation in vascular smooth muscle) pathways wikidoc.org.

The stability and oral activity of this compound have made it an invaluable tool for investigating the physiological roles of prostacyclin and for exploring potential therapeutic interventions in various vascular disorders wikidoc.org.

Structure

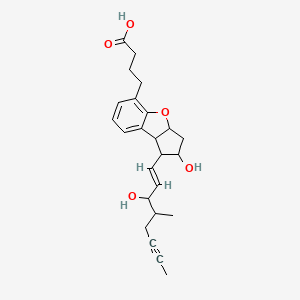

2D Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation. |

|---|---|

Numéro CAS |

88430-50-6 |

Formule moléculaire |

C24H30O5 |

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |

InChI |

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1 |

Clé InChI |

CTPOHARTNNSRSR-APJZLKAGSA-N |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

SMILES isomérique |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

SMILES canonique |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

88475-69-8 (hydrochloride salt) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate beraprost beraprost sodium TRK 100 TRK-100 |

Origine du produit |

United States |

Synthetic Chemistry and Chemical Derivatization of Beraprost

Isomeric Composition and Individual Isomer Synthesis (e.g., Esuberaprost)

The precise control over the stereochemical configuration is paramount in the synthesis of prostacyclin analogs due to the varying biological activities of different isomers. Historically, methods for producing this compound often resulted in a mixture of these stereoisomers. However, advancements in synthetic chemistry have led to the development of stereoselective methods for producing individual isomers, particularly the pharmacologically active 314-d isomer (esuthis compound). justia.com These improved synthetic routes aim to achieve higher purity of the desired isomer, often requiring fewer steps compared to earlier methodologies. justia.com For instance, a patented process for preparing esuthis compound (B1248030) prodrugs involves reacting a specific compound (Formula IV) with 4-nitrophenyl chloroformate, followed by a desilylation step to yield the target compound (Formula VI). uspto.gov

Detailed research findings highlight the superior potency of esuthis compound compared to the racemic this compound mixture in various in vitro assays. Esuthis compound demonstrated a 5-fold greater potency in relaxing rat pulmonary arteries when compared to this compound. ucl.ac.uk Furthermore, in HEK-293 cells engineered to stably express the human IP receptor (HEK-293-IP), esuthis compound was found to be 26-fold more potent than this compound in stimulating cyclic AMP (cAMP) generation. ucl.ac.uk This increased potency is reflected in a lower half maximal effective concentration (EC50) for esuthis compound. ucl.ac.uk In studies involving human pulmonary arterial smooth muscle cells (PASMCs), esuthis compound exhibited a remarkable 40-fold greater potency than this compound in inhibiting cell proliferation. ucl.ac.uk The binding affinity of esuthis compound in platelets closely approximates that of prostacyclin itself. ucl.ac.uk

The comparative pharmacological data of esuthis compound versus racemic this compound are summarized in the table below:

| Pharmacological Activity | This compound (Racemic Mixture) EC50 | Esuthis compound (this compound-314d) EC50 | Potency Ratio (Esuthis compound vs. This compound) | Reference |

| Relaxation of Rat Pulmonary Arteries | - | - | 5-fold greater | ucl.ac.uk |

| cAMP Generation in HEK-293-IP Cells | - | 0.4 nM | 26-fold greater | ucl.ac.uk |

| Inhibition of Human PASMC Proliferation | 120 nM | 3 nM | 40-fold greater | ucl.ac.uk |

Molecular and Cellular Mechanisms of Action of Beraprost

Overview of Primary Molecular Targets of Beraprost

This compound's primary mechanism of action involves binding to prostacyclin (PGI2) receptors, specifically the prostanoid IP receptor, which is a G-protein coupled receptor (GPCR). nih.govfrontiersin.orgncats.io This interaction initiates a signaling cascade that is central to its pharmacological effects.

Prostacyclin (IP) Receptor Activation: As a prostacyclin analogue, this compound's main biological target is the IP receptor. frontiersin.org Binding to this receptor activates the associated heterotrimeric G-protein, Gs. nih.gov

Adenylate Cyclase and cAMP Production: The activation of Gs leads to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govoup.com This increase in intracellular cAMP levels is a crucial step in mediating many of this compound's downstream effects. nih.govnih.gov

Calcium Mobilization Inhibition: The signaling cascade ultimately leads to the inhibition of calcium ion (Ca2+) release from intracellular stores. nih.govnih.govncats.io The resulting reduction in intracellular Ca2+ concentration is a key factor in producing smooth muscle relaxation and vasodilation. nih.govnih.gov

Cross-reactivity with other Receptors: Research suggests that this compound may also exert effects through other receptors. Studies in pulmonary arteries from rats and humans with pulmonary hypertension have shown that this compound can cross-bind to the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). frontiersin.org This interaction also contributes to its vasodilatory effects, partly by modulating oxygen-sensitive voltage-gated potassium (Kv) channels. frontiersin.org

| Molecular Target | Signaling Pathway | Key Downstream Effect |

| Prostacyclin (IP) Receptor | Gs protein activation → Adenylate cyclase stimulation → Increased cAMP | Inhibition of intracellular Ca2+ release |

| Prostaglandin E4 (EP4) Receptor | Gs protein activation → Increased cAMP | Modulation of O2 sensitive Kv channels |

| Peroxisome Proliferator-Activated Receptor-delta (PPARδ) | Upregulation of iNOS expression | Anti-proliferation in vascular smooth muscle cells |

Cellular Responses Elicited by this compound

The activation of molecular targets by this compound triggers a range of responses in various cell types, particularly those involved in the cardiovascular system.

This compound significantly influences the function of vascular smooth muscle cells (VSMCs), primarily causing relaxation and inhibiting migration. nih.govnih.gov The relaxation of these cells leads to vasodilation. nih.govnih.gov At therapeutically relevant concentrations (around 1 nmol/L), this compound has been shown to inhibit VSMC migration through a pathway dependent on the exchange protein directly activated by cAMP (Epac), rather than Protein Kinase A (PKA). nih.gov This Epac-mediated effect involves the activation of the small G-protein Rap1, which subsequently inhibits RhoA-induced cytoskeletal rearrangement necessary for cell migration. nih.govahajournals.org

This compound exerts several protective and regulatory effects on vascular endothelial cells. It has been shown to enhance the expression of thrombomodulin on the surface of human umbilical vein endothelial cells (HUVECs), an effect mediated by the sustained elevation of cAMP. nih.gov This action may contribute to reducing thrombotic events. nih.gov Furthermore, this compound can stimulate the production of nitric oxide (NO) by inducing the phosphorylation of endothelial nitric oxide synthase (eNOS). researchgate.netmdpi.com It also protects endothelial cells from damage caused by peroxides, inhibiting the decrease in cell viability and the increase in lipid peroxides. mdpi.comnih.gov This endothelial protection is considered a key part of its mechanism in improving conditions like chronic kidney disease in animal models. mdpi.com Studies in patients with coronary artery disease have shown that oral this compound treatment can improve endothelium-dependent vasodilation. nih.gov

A cornerstone of this compound's activity is its potent inhibition of platelet aggregation. nih.govnih.govcdnsciencepub.comspringer.com This effect is dependent on the activation of adenylate cyclase. nih.gov this compound is particularly effective at inhibiting platelet aggregation induced by thromboxane (B8750289) A2 or low concentrations of collagen. nih.gov Studies comparing different methods of aggregometry found that this compound potently inhibits the initial signal transduction pathway elicited by thromboxane A2, which is reflected in the formation of small platelet aggregates. nih.gov

| Agonist | IC50 of this compound (Light Scattering Method) |

| U46619 (Thromboxane A2 analogue) | 0.2-0.5 nM |

| Collagen (low concentrations) | 0.2-0.5 nM |

| ADP | 2-5 nM |

| Epinephrine | 2-5 nM |

This compound demonstrates significant cytoprotective effects, particularly in the vascular endothelium. nih.govnih.govnih.gov In models using peroxide-injured endothelial cells, this compound was found to significantly inhibit the decrease in cell viability and the accumulation of lipid peroxides. nih.gov This suggests that this compound can protect cells from the damage associated with ischemic conditions. nih.gov The mechanism is linked to its ability to inhibit the influx of extracellular Ca2+ and modify inositol (B14025) phospholipid metabolism, which is related to the elevation of cAMP. bohrium.com

This compound exhibits anti-proliferative effects on key cell types involved in vascular and cardiac remodeling. nih.govtmu.edu.twplos.orgnih.gov

Vascular Smooth Muscle Cells (VSMCs): this compound has been shown to suppress the proliferation of VSMCs. nih.govtmu.edu.tw One identified mechanism involves the enhancement of peroxisome proliferator-activated receptor-delta (PPARδ) and inducible nitric oxide synthetase (iNOS) expression. nih.govtmu.edu.twresearchgate.net The induction of iNOS appears to be a downstream effect of PPARδ activation. nih.gov Another critical pathway involves the cell cycle. This compound prevents the downregulation of the cyclin-dependent kinase (cdk) inhibitor p27Kip1 in VSMCs following vascular injury, an effect mediated through cAMP signaling. oup.com By maintaining levels of p27Kip1, a key regulator of the cell cycle, this compound helps to arrest cell cycle progression and inhibit proliferation. oup.com

Cardiac Fibroblasts: In neonatal rat cardiac fibroblasts, this compound inhibits angiotensin II-induced proliferation and collagen synthesis in a dose- and time-dependent manner. plos.orgnih.gov This anti-fibrotic effect is dependent on the activation of the prostacyclin (IP) receptor, not PPARs. nih.gov The mechanism involves the suppression of the transforming growth factor β (TGF-β)-Smad signaling pathway. plos.orgnih.gov this compound increases the phosphorylation of cAMP response element-binding protein (CREB), which then competes with Smad2 for the coactivator CREB-binding protein (CBP). plos.orgnih.gov This sequestration of CBP prevents Smad-related gene transcription, thereby inhibiting the proliferation of cardiac fibroblasts. plos.orgnih.gov

Anti-inflammatory Cellular Effects

This compound, a stable and orally active prostacyclin (PGI2) analog, exerts significant anti-inflammatory effects at the cellular level through a variety of mechanisms. patsnap.com These actions contribute to its therapeutic potential in conditions characterized by inflammation and vascular dysfunction. patsnap.compatsnap.com The primary mechanism involves binding to the prostacyclin (IP) receptors on the surface of various cells, which triggers a cascade of intracellular events leading to the modulation of inflammatory responses. patsnap.compatsnap.com

One of the key anti-inflammatory actions of this compound is the inhibition of pro-inflammatory cytokine production. tubitak.gov.trsemanticscholar.org Research has demonstrated that this compound can suppress the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tubitak.gov.trnih.govsemanticscholar.org This suppression is mediated by the downregulation of signaling pathways such as nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). tubitak.gov.trnih.gov By inhibiting these pathways, this compound effectively reduces the inflammatory cascade initiated by various stimuli, including lipopolysaccharide (LPS). tubitak.gov.tr

In addition to cytokine suppression, this compound influences the expression of adhesion molecules on endothelial cells. Specifically, it has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by TNF-α. nih.gov This reduction in VCAM-1 expression leads to a decrease in the adhesion of monocytes to the vascular endothelium, a critical step in the inflammatory process and the development of atherosclerosis. nih.gov

This compound also exhibits cytoprotective properties by shielding endothelial cells from damage caused by oxidative stress and inflammation. patsnap.com It helps to mitigate the effects of reactive oxygen species (ROS), which are key mediators of inflammation and tissue injury. scite.ainih.gov Studies have shown that this compound can reduce lipid peroxidation and enhance cellular antioxidant capacity, thereby protecting cells from oxidative damage. tubitak.gov.trnih.gov

Furthermore, this compound has been found to modulate the function of immune cells. For instance, it can enhance the antigen-presenting cell (APC) function of B cells by upregulating the expression of the costimulatory molecule CD86. nih.gov This effect is mediated through the IP receptor and an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov

The anti-inflammatory effects of this compound are also evident in its ability to reduce edema. nih.gov Studies have shown that this compound can significantly suppress edema induced by inflammatory mediators like 5-hydroxytryptamine (5-HT). nih.gov This effect is attributed, in part, to its ability to maintain the permeability barrier of endothelial cells. nih.gov

Table 1: Summary of Research Findings on the Anti-inflammatory Cellular Effects of this compound

| Effect | Model/System | Key Findings | Reference |

| Inhibition of Pro-inflammatory Cytokines | Lipopolysaccharide (LPS)-stimulated lung alveolar epithelial cells (A549) | This compound pretreatment significantly decreased the LPS-induced production of TNF-α and IL-1β. | tubitak.gov.tr |

| Rats with diabetic nephropathy | This compound treatment significantly lowered the levels of hs-CRP and IL-6. | nih.gov | |

| High-fat diet/streptozotocin-induced diabetic rats | This compound treatment effectively decreased the levels of IL-6, hs-CRP, and TNF-α. | nih.gov | |

| Inhibition of Cell Adhesion Molecule Expression | Human vascular endothelial cells | This compound inhibited TNF-α-induced VCAM-1 expression. | nih.gov |

| Reduction of Monocyte Adhesion | Human vascular endothelial cells | This compound decreased the adhesion of human monocytoid cells to vascular endothelial cells. | nih.gov |

| Modulation of Immune Cell Function | Activated B cells | This compound increased the expression of the costimulatory molecule CD86. | nih.gov |

| Reduction of Oxidative Stress | LPS-stimulated lung alveolar epithelial cells (A549) | This compound suppressed LPS-induced lipid peroxidation and restored cellular antioxidant capacity. | tubitak.gov.tr |

| High-fat diet/streptozotocin-induced diabetic rats | This compound treatment efficiently elevated the levels of total SOD and GSH. | nih.gov | |

| Attenuation of Edema | 5-hydroxytryptamine (5-HT)-induced rat paw edema | This compound significantly reduced paw edema in a dose-dependent manner. | nih.gov |

Receptor Pharmacology and Ligand Receptor Interactions of Beraprost

Prostacyclin Receptor (IP Receptor) Binding Dynamics

Beraprost functions as a potent agonist at the prostacyclin (IP) receptor, initiating a cascade of intracellular signaling events crucial for its physiological actions.

This compound demonstrates high affinity for the human IP receptor, with a reported equilibrium dissociation constant (Ki) of 39 nM. nih.govuni.lu This binding is characterized by its potency and specificity for the IP receptor. This compound is a racemic mixture comprising four stereoisomers, among which esuthis compound (B1248030) (this compound-314d) has been identified as the most pharmacologically active. nih.gov Studies have shown that the relative binding affinity of these four isomers at a prostacyclin-displaceable site in human platelets can vary by approximately 100-fold. nih.gov

Further investigations into the binding of this compound sodium (TRK-100) to washed human platelets revealed a single class of specific binding sites. Scatchard analysis indicated an equilibrium dissociation constant (Kd) of 133 nmol/L and a maximal concentration of binding sites (Bmax) of 46 fmol/108 platelets (equivalent to 275 sites/cell ). Similar binding characteristics were observed in rat platelets, with a Kd of 66 nmol/L and a Bmax of 124 fmol/108 platelets (750 sites/cell ). fishersci.ca Competitive binding studies demonstrated that TRK-100 was 1.5 times less active than epoprostenol (B1671539) (prostacyclin) but 3 times more potent than prostaglandin (B15479496) E1 (PGE1) in displacing [3H]-TRK-100 from these binding sites on rat platelets. fishersci.ca Notably, other prostanoids such as prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), and pinane (B1207555) thromboxane (B8750289) A2 exhibited no affinity for these specific binding sites. fishersci.ca

Table 1: Binding Affinity of this compound and its Isomer for IP Receptors

| Compound | Target Receptor | Ki (nM) / Kd (nM) | Cell/Tissue Type | Reference |

| This compound | Human IP | 39 (Ki) | Human IP receptor | nih.govuni.lu |

| This compound Sodium | Human IP | 133 (Kd) | Human platelets | fishersci.ca |

| This compound Sodium | Rat IP | 66 (Kd) | Rat platelets | fishersci.ca |

The interaction of this compound with its receptors is primarily investigated using ligand-binding assays. Radioligand binding studies are a key methodology employed for this purpose. For instance, studies on this compound sodium (TRK-100) utilized [3H]-TRK-100 as a radioligand to characterize its binding to human and rat platelets. fishersci.ca These assays confirmed that the binding was rapid, reversible, saturable, and highly specific. fishersci.ca Scatchard analysis, derived from concentration-dependent binding data, is a standard technique used in these studies to determine quantitative binding parameters such as the equilibrium dissociation constant (Kd) and the maximal concentration of binding sites (Bmax). fishersci.ca

Beyond direct radioligand binding, functional assays that measure downstream signaling events are also critical. A prominent example is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) generation in cells stably expressing the human IP receptor, such as HEK-293-IP cells. nih.govresearchgate.netwikipedia.org These assays assess the potency and efficacy of IP receptor agonists by quantifying the increase in intracellular cAMP levels following ligand binding, providing insights into the functional activation of the receptor. nih.govnih.gov

This compound acts as a potent agonist at the IP receptor, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. uni.lunih.govmims.comciteab.com This elevation in cAMP is a pivotal mechanism underlying its vasodilatory and antiplatelet effects. nih.gov

In HEK-293 cells stably expressing the human IP receptor (HEK-293-IP cells), this compound has been shown to increase cAMP levels in a concentration-dependent manner, with an effective concentration 50% (EC50) of 10.4 nM. nih.gov Its stereoisomer, esuthis compound (this compound-314d), exhibits significantly higher potency in these assays, demonstrating an EC50 of 0.4 nM for cAMP generation in HEK-293-IP cells, making it 26-fold more potent than the racemic this compound mixture. nih.govresearchgate.netwikipedia.orgwikidoc.org

Beyond cAMP generation, this compound's agonistic activity also translates into functional cellular responses. In human pulmonary arterial smooth muscle cells (PASMCs), this compound effectively inhibits cell proliferation with an EC50 of 120 nM. nih.govwikipedia.org Esuthis compound again shows superior potency in this context, inhibiting cell proliferation with an EC50 of 3 nM, indicating it is 40-fold more potent than this compound. nih.govwikipedia.orgwikidoc.org

When compared to other clinically relevant prostacyclin mimetics, this compound's potency at the IP receptor is notable. For instance, while epoprostenol has a Ki of 2 nM and iloprost (B1671730) a Ki of 4 nM, treprostinil (B120252) has a Ki of 32 nM, placing this compound (Ki of 39 nM) within a comparable range of affinity for the IP receptor. nih.gov Furthermore, this compound potently inhibits ADP-induced platelet aggregation, with a pIC50 of 8.26, and P-selectin expression, with a pIC50 of 8.56, highlighting its robust antiplatelet activity mediated via the IP receptor. mims.comwikipedia.orgwikipedia.org

Table 2: Agonistic Potency of this compound and its Isomer at IP Receptors

| Compound | Assay Type | EC50 (nM) | Cell/Tissue Type | Reference |

| This compound | cAMP generation | 10.4 | HEK-293-IP cells | nih.gov |

| Esuthis compound | cAMP generation | 0.4 | HEK-293-IP cells | nih.govresearchgate.netwikipedia.orgwikidoc.org |

| This compound | Inhibition of proliferation | 120 | Human PASMCs | nih.govwikipedia.org |

| Esuthis compound | Inhibition of proliferation | 3 | Human PASMCs | nih.govwikipedia.orgwikidoc.org |

Cross-Reactivity and Binding to Other Prostanoid Receptors

This compound exhibits a low affinity (Ki > 3 µM) for prostaglandin E1 (EP1), prostaglandin E2 (EP2), and prostaglandin D1 (DP1) prostanoid receptors. nih.govwikipedia.org However, it demonstrates a notable interaction with prostaglandin E3 (EP3) receptors, with a Ki of 680 nM for the human receptor nih.govwikipedia.org and 110 nM in rats. nih.gov This interaction is significant because at higher concentrations (typically ≥1000 nM), this compound can induce EP3 receptor-dependent vasoconstriction. nih.govwikipedia.orgwikidoc.org This contractile effect has been shown to be substantially reduced by the selective EP3 receptor antagonist L-798,106. nih.gov

Furthermore, this compound has been observed to bind to the prostaglandin E4 (EP4) receptor, leading to adenylate cyclase activation, albeit with a lower affinity compared to its binding to the IP receptor. mims.comnih.gov Research suggests that the beneficial effects of this compound in conditions such as hypoxic pulmonary hypertension may be partly mediated through its interaction with the EP4 receptor. This cross-binding to EP4 may help compensate for reduced IP receptor expression observed in certain pathological states. mims.comlipidmaps.org In pulmonary arteries, EP3 and EP4 receptors are expressed at considerably higher concentrations than EP1 and EP2 receptors. mims.comtocris.com

This compound is predominantly characterized as an IP receptor agonist. nih.govuni.lunih.govnih.govciteab.commims.comwikipedia.orgwikipedia.org However, its receptor selectivity profile indicates that it is not entirely exclusive to the IP receptor and can engage with other prostanoid receptor subtypes, particularly EP3 and EP4. nih.govnih.govmims.comwikipedia.orgnih.govwikidata.orgnih.gov

Structure-Activity Relationships (SAR) in Receptor Binding

The pharmacological activity of this compound is significantly influenced by its stereochemistry, as it is a racemic mixture of four distinct stereoisomers. Understanding the contribution of these isomers and the structural features that govern receptor selectivity is fundamental to its SAR.

Contribution of Stereochemistry to Receptor Affinity (e.g., Esuthis compound vs. This compound isomers)

This compound is composed of four stereoisomers: this compound-314d (known as Esuthis compound), -314l, -315d, and -315l ucl.ac.uk. Among these, Esuthis compound (this compound-314d) has been identified as the most pharmacologically active isomer ucl.ac.uknih.goversnet.org. Studies have shown substantial differences in the potency and binding affinity between the racemic mixture of this compound and its active isomer, Esuthis compound.

The relative binding affinity of the four isomers can vary by approximately 100-fold at a prostacyclin displaceable site in human platelets ucl.ac.uk. Specifically, the binding affinity (Kd) of racemic this compound for a single binding site on human platelets is reported as 133 nM, whereas the affinity of Esuthis compound (APS-314d) is significantly higher, approximately 13 nM guidetomalariapharmacology.org.

Functional assays further highlight the enhanced potency of Esuthis compound. In HEK-293 cells stably expressing the human IP receptor (HEK-293-IP), Esuthis compound was found to be 26-fold more potent than this compound in increasing cAMP levels, with EC50 values of 0.4 nM and 10.4 nM, respectively ucl.ac.uknih.goversnet.org. Similarly, in human pulmonary arterial smooth muscle cells (PASMCs), Esuthis compound demonstrated a 40-fold greater potency than this compound in inhibiting cell proliferation, with EC50 values of 3 nM and 120 nM, respectively ucl.ac.ukmdpi.comencyclopedia.pubnih.gov. When assessing vasodilation in rat pulmonary arteries, Esuthis compound exhibited a 5-fold greater potency compared to this compound ucl.ac.ukmdpi.comencyclopedia.pubnih.gov.

The following table summarizes the comparative potency data:

Table 1: Comparative Potency of this compound and Esuthis compound in Functional Assays

| Assay | Compound | EC50 (nM) | Relative Potency (vs. This compound) | Reference |

| cAMP generation (HEK-293-IP cells) | Esuthis compound | 0.4 | 26-fold more potent | ucl.ac.uknih.goversnet.org |

| This compound | 10.4 | - | ucl.ac.uknih.goversnet.org | |

| Inhibition of PASMC proliferation | Esuthis compound | 3 | 40-fold more potent | ucl.ac.ukmdpi.comencyclopedia.pubnih.gov |

| This compound | 120 | - | ucl.ac.ukmdpi.comencyclopedia.pubnih.gov | |

| Vasodilation (rat pulmonary arteries) | Esuthis compound | - | 5-fold greater potency | ucl.ac.ukmdpi.comencyclopedia.pubnih.gov |

| This compound | - | - | ucl.ac.ukmdpi.comencyclopedia.pubnih.gov |

Structural Determinants of Receptor Selectivity

This compound's receptor selectivity is characterized by its primary agonism at the IP receptor, coupled with interactions at other prostanoid receptors. While it is a potent IP receptor agonist, its selectivity is not absolute. Unlike newer, highly selective IP agonists like selexipag (B1681723), this compound can activate multiple prostanoid receptors at clinically relevant concentrations dovepress.comucl.ac.ukresearchgate.netnih.govacs.org.

The main biological target for prostacyclin and its analogues is the IP receptor, which primarily couples to Gs proteins, leading to increased cAMP and subsequent vasodilation and anti-platelet effects dovepress.comnih.gov. However, this compound also demonstrates binding to EP3 and EP4 receptors ucl.ac.uknih.govresearchgate.netmdpi.comencyclopedia.pub. Activation of the EP3 receptor by this compound can lead to vasoconstriction, which is a notable side effect, such as paradoxical constriction of the femoral artery observed in some patients researchgate.netmdpi.comencyclopedia.pubnih.gov. Conversely, its binding to the EP4 receptor, albeit with lower affinity, contributes to its vasodilatory effects, particularly in pulmonary arteries nih.govmdpi.comencyclopedia.pubnih.gov.

The differential binding profile of this compound across these prostanoid receptor subtypes is a key aspect of its structural activity relationship. While specific amino acid residues within the ligand-binding pockets that dictate this compound's exact selectivity are not detailed in the provided search results, the observed affinity and functional activity across IP, EP3, and EP4 receptors define its selectivity profile. This broad interaction, compared to highly selective agonists, underscores the complex interplay between the compound's structure and its multi-receptor pharmacology.

Table 2: this compound Binding Affinities for Prostanoid Receptors

| Receptor Type | Binding Affinity (Ki/Kd) | Reference |

| IP receptor | 39 nM (Ki) | aai.org |

| 133 nM (Kd) | guidetomalariapharmacology.org | |

| EP3 receptor | 680 nM (Ki) | ucl.ac.ukresearchgate.net |

| 110 nM (Ki) (rats) | mdpi.comencyclopedia.pub | |

| EP1 receptor | >3 µM (Ki) | ucl.ac.ukresearchgate.net |

| EP2 receptor | >3 µM (Ki) | ucl.ac.ukresearchgate.net |

| DP1 receptor | >3 µM (Ki) | ucl.ac.ukresearchgate.net |

| EP4 receptor | Lower affinity (cross-binding) | nih.govmdpi.comencyclopedia.pub |

Intracellular Signaling Pathways Modulated by Beraprost

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Activation Cascade

The most well-characterized signaling cascade initiated by Beraprost is the cAMP-dependent pathway. This pathway is pivotal for many of the compound's therapeutic effects, particularly its vasodilatory and anti-proliferative actions.

This compound initiates its action by binding to specific cell surface receptors, primarily the prostacyclin (IP) receptor, which is a G protein-coupled receptor (GPCR). nih.govplos.org This binding event triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein, specifically the stimulatory G-protein (Gs). nih.gov The activated alpha subunit of Gs (Gαs) dissociates and subsequently binds to and activates the enzyme adenylyl cyclase (AC). nih.govnih.govfrontiersin.org

Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic AMP (cAMP). sigmaaldrich.comyoutube.com Consequently, the interaction of this compound with its receptor leads to a rapid and significant increase in the intracellular concentration of cAMP. nih.govfrontiersin.orgnih.gov This elevation of cAMP is a critical step that initiates downstream signaling events. nih.govfrontiersin.org

The primary intracellular effector for cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.govmdpi.com PKA exists as an inactive holoenzyme composed of two regulatory subunits and two catalytic subunits. youtube.com The binding of cAMP molecules to the regulatory subunits causes a conformational change that leads to the dissociation and activation of the catalytic subunits. mdpi.comyoutube.com

These freed catalytic subunits are active serine/threonine kinases that phosphorylate a multitude of specific substrate proteins within the cell, thereby altering their activity and function. mdpi.com This phosphorylation cascade mediates a wide array of cellular responses. Research has demonstrated that this compound-induced PKA activation can suppress the expression of the urokinase-type plasminogen activator (uPA) gene in human lymphoma cells, indicating that PKA-mediated signals play a dominant role in this process. nih.gov Furthermore, this compound has been shown to increase the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes. nih.gov

| Cell Type | Key PKA-Dependent Event | Observed Cellular Response | Reference |

|---|---|---|---|

| RC-K8 human lymphoma cells | Activation of PKA | Suppression of urokinase-type plasminogen activator (uPA) gene expression | nih.gov |

| Cardiac fibroblasts | Phosphorylation of CREB at Ser133 | Contributes to anti-fibrotic response | nih.gov |

In addition to the canonical PKA pathway, cAMP can also activate another class of intracellular signaling proteins known as Exchange Proteins directly activated by cAMP (Epac). nih.govsemanticscholar.org Epac proteins function as guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2. ahajournals.org

Notably, studies have revealed that therapeutically relevant concentrations of this compound (approximately 1 nM) selectively activate Epac in human vascular smooth muscle cells (VSMCs) without causing significant PKA activation. nih.govahajournals.org This finding highlights a distinct, PKA-independent mechanism of action for this compound at clinical concentrations. The activation of Epac by this compound has been shown to be a crucial mechanism for inhibiting the migration of VSMCs, a key process in the development of neointimal hyperplasia following vascular injury. nih.govnih.gov The downstream signaling cascade involves Epac-mediated activation of Rap1, which in turn leads to the inhibition of RhoA, a key regulator of the actin cytoskeleton. nih.govahajournals.org This inhibition of RhoA prevents the cytoskeletal rearrangements necessary for cell migration. nih.gov It has been observed that higher concentrations of this compound (e.g., 100 nM) are capable of activating both Epac and PKA. nih.gov

| This compound Concentration | Primary Effector Activated (in VSMCs) | Downstream Signaling | Key Cellular Outcome | Reference |

|---|---|---|---|---|

| ~1 nM (Therapeutic) | Epac | Rap1 activation → RhoA inhibition | Inhibition of cell migration | nih.govahajournals.org |

| 100 nM | Epac and PKA | Multiple downstream targets | Broader cellular responses | nih.gov |

Nitric Oxide (NO) and Cyclic GMP (cGMP) Pathway Interactions

This compound also engages in significant crosstalk with the nitric oxide (NO) signaling pathway, another major regulator of vascular tone and function. This interaction amplifies its vasodilatory effects through the production of cyclic guanosine (B1672433) monophosphate (cGMP).

Research has shown that this compound can upregulate the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature. nih.gov Studies conducted on cultured human and bovine aortic endothelial cells, as well as in mouse models, have confirmed that treatment with this compound increases both the mRNA and protein levels of eNOS. nih.gov

This effect is mediated at the transcriptional level, where the this compound-induced increase in cAMP activates signaling pathways that lead to the stimulation of a cAMP-responsive element within the promoter of the eNOS gene. nih.gov The resulting increase in functional eNOS enzyme leads to a greater capacity for the synthesis of NO from its substrate, L-arginine. nih.govnih.gov

The NO synthesized by endothelial cells in response to this compound is a highly diffusible gas that readily crosses cell membranes to act on adjacent vascular smooth muscle cells. youtube.com Within these target cells, NO functions as an activator of the enzyme soluble guanylyl cyclase (sGC). nih.govplos.org

sGC is the principal intracellular receptor for NO. escholarship.org The binding of NO to the heme moiety of sGC induces a conformational change that activates the enzyme's catalytic activity. youtube.complos.org Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP). nih.govplos.orgescholarship.org The subsequent elevation in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates proteins that lead to a decrease in intracellular calcium and ultimately cause smooth muscle relaxation and vasodilation. nih.gov This interplay between the cAMP and NO-cGMP pathways is a key component of this compound's vascular effects. nih.gov

Interplay between cAMP and cGMP Signaling in Vasodilation

This compound is well-established as an agonist of the prostacyclin receptor (IP receptor), which is predominantly coupled to the Gs alpha subunit of G proteins. nih.gov Activation of this receptor stimulates adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent rise in intracellular cAMP levels is a central event in this compound's signaling cascade. nih.gov Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various target proteins, ultimately leading to the relaxation of vascular smooth muscle cells and vasodilation. patsnap.com

While the cAMP pathway represents its principal mechanism, research indicates that this compound's vasodilatory effects also involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. nih.govarvojournals.org Studies on isolated porcine retinal arterioles have shown that this compound-induced vasodilation is significantly reduced after the removal of the endothelium or in the presence of a nitric oxide synthase (NOS) inhibitor. nih.govarvojournals.org This suggests an endothelium-dependent component to its action, where this compound stimulates endothelial NO synthase (eNOS) to produce NO. mdpi.com NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylyl cyclase, increasing the production of cGMP. nih.govarvojournals.org The cGMP pathway also promotes vasodilation, indicating a cooperative interplay between the cAMP and cGMP systems in mediating the full vasodilatory response to this compound. nih.gov

Modulation of Ion Channels by this compound

This compound's influence on vascular tone is significantly mediated by its ability to modulate the activity of various ion channels in pulmonary artery smooth muscle cells (PASMCs). This modulation primarily results in cellular hyperpolarization, which opposes the mechanisms of vasoconstriction.

Effects on Oxygen-Sensitive Voltage-Gated Potassium (Kv) Channels

In the context of pulmonary hypertension (PH), the expression and function of oxygen-sensitive voltage-gated potassium (Kv) channels are often reduced. nih.govahajournals.org this compound has been shown to counteract this pathological change by upregulating the expression and activity of several Kv channel α-subunits, specifically Kv1.2, Kv1.5, and Kv2.1. nih.govarvojournals.orgahajournals.org This effect has been observed in PASMCs from rats with hypoxia-induced pulmonary hypertension. nih.govarvojournals.org The restoration of Kv channel function leads to an increased outward potassium current, which helps to hyperpolarize the cell membrane and promote vasodilation. ahajournals.org Research suggests that this upregulation of Kv channels by this compound is mediated, at least in part, through the prostaglandin (B15479496) E2 receptor subtype EP4. nih.govarvojournals.org

| Kv Channel Subunit | Effect of this compound | Associated Condition | Reference |

|---|---|---|---|

| Kv1.2 | Upregulation of expression and function | Hypoxia-Induced Pulmonary Hypertension | nih.govarvojournals.orgahajournals.org |

| Kv1.5 | Upregulation of expression and function | Hypoxia-Induced Pulmonary Hypertension | nih.govarvojournals.orgahajournals.org |

| Kv2.1 | Upregulation of expression and function | Hypoxia-Induced Pulmonary Hypertension | nih.govarvojournals.orgahajournals.org |

Regulation of Intracellular Calcium (Ca²⁺) Levels

This compound plays a crucial role in regulating intracellular calcium (Ca²⁺) concentrations, a key determinant of vascular smooth muscle contraction. The primary mechanism for this regulation is indirect, stemming from its effects on cAMP levels and potassium channel activity. The this compound-induced increase in intracellular cAMP inhibits the mobilization of Ca²⁺. nih.gov Specifically, studies have demonstrated that this compound inhibits the influx of extracellular Ca²⁺ in polymorphonuclear leukocytes, a process correlated with the rise in cAMP. nih.gov

Furthermore, the activation of potassium channels (both Kv and KATP) by this compound leads to membrane hyperpolarization. nih.govahajournals.org This change in membrane potential makes it more difficult for voltage-gated calcium channels to open, thereby reducing the influx of Ca²⁺ into the smooth muscle cell and promoting vasorelaxation. ahajournals.org

Activation of ATP-Sensitive Potassium (KATP) Channels

In addition to its effects on Kv channels, this compound also induces vasodilation through the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle. nih.govarvojournals.org KATP channels link the metabolic state of a cell to its membrane potential. ceon.rs Evidence for this compound's action on these channels comes from studies where its vasodilatory effect on retinal arterioles was significantly inhibited by glibenclamide, a known KATP channel blocker. nih.govarvojournals.org This suggests that the opening of KATP channels is a critical component of the endothelium-independent vasodilation elicited by this compound. nih.gov The activation of these channels contributes to potassium efflux, leading to hyperpolarization and subsequent vasorelaxation. frontiersin.org

Impact on Growth Factor and Cytokine Signaling

Beyond its immediate effects on vascular tone, this compound also modulates signaling pathways involved in cellular proliferation and fibrosis, which are key components of vascular remodeling in diseases like pulmonary hypertension.

Inhibition of Transforming Growth Factor-β (TGF-β)-Smad Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical driver of fibrosis. nih.gov In cardiac fibroblasts, this compound has been shown to inhibit the TGF-β-Smad signaling pathway, thereby exerting an anti-fibrotic effect. nih.govnih.gov This inhibition is multifaceted. This compound treatment significantly decreases the expression of TGF-β mRNA and protein. nih.gov Consequently, the phosphorylation of Smad2, a key downstream mediator in the canonical TGF-β pathway, is also reduced. nih.govnih.gov

The mechanism underlying this inhibition involves a "crosstalk" with the cAMP pathway. This compound, by activating the IP receptor, increases cAMP levels and stimulates the phosphorylation of the cAMP response element-binding protein (CREB). nih.govnih.gov In the nucleus, phosphorylated CREB competes with Smad2 for binding to the transcriptional co-activator CREB-binding protein (CBP). By sequestering CBP, phosphorylated CREB effectively prevents the formation of the Smad-CBP complex, which is necessary for the transcription of fibrotic genes. nih.gov This competitive inhibition augments the anti-fibrotic effects of this compound. nih.govnih.gov

| Target Molecule | Effect of this compound | Cell Type | Reference |

|---|---|---|---|

| TGF-β Expression | Decreased | Cardiac Fibroblasts | nih.gov |

| Smad2 Phosphorylation | Decreased | Cardiac Fibroblasts | nih.govnih.gov |

| CREB Phosphorylation | Increased | Cardiac Fibroblasts | nih.govnih.gov |

| Smad2-CBP Complex Formation | Decreased | Cardiac Fibroblasts | nih.gov |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, JNK)

This compound has been shown to influence the intricate signaling cascades of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways. These pathways are critical mediators of cellular responses to a variety of external stimuli and are involved in regulating processes such as cell proliferation, differentiation, and apoptosis. free.frnih.gov The modulation of these pathways by this compound is complex and can be either pro-survival or pro-apoptotic, depending on the cellular context, the nature of the stimulus, and the duration of the signal. free.frnih.gov

The JNK and p38 MAPK pathways are often referred to as stress-activated protein kinase pathways, as they are primarily activated by environmental and genotoxic stressors. free.fr Research indicates that there is significant crosstalk between the JNK and p38 MAPK pathways, which serves as a vital regulatory mechanism in many cellular responses. free.frnih.gov For instance, in certain cellular models, the inhibition of the JNK pathway can lead to an increased phosphorylation of p38, suggesting a compensatory or cross-regulatory relationship. nih.gov Conversely, inhibition of the p38 MAPK pathway has been observed to result in increased phosphorylation of c-Jun, a downstream target of JNK, indicating a pro-survival effect of p38 that involves the JNK pathway. nih.gov

The functional outcomes of JNK and p38 MAPK activation are highly context-dependent. frontiersin.org While they are often associated with the induction of apoptosis in response to stress, they can also promote cell survival and proliferation. nih.govfrontiersin.org This duality highlights the complexity of MAPK signaling and the need for careful consideration of the specific cellular environment when evaluating the effects of modulators like this compound.

Nuclear Receptor Activation and Gene Regulation

This compound exerts significant influence on cellular function through the activation of nuclear receptors and the subsequent regulation of gene expression. This involves a complex interplay of signaling pathways that ultimately dictate cellular fate and function.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation (e.g., PPARα, PPARδ)

This compound has been demonstrated to activate Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptor proteins that function as transcription factors to regulate gene expression. wikipedia.org Specifically, this compound has been shown to increase the expression of PPARα. nih.gov PPARs play a crucial role in the regulation of energy homeostasis and metabolic function. nih.gov

There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ. nih.gov Activation of PPARα is known to reduce triglyceride levels and is involved in the regulation of energy homeostasis. nih.gov PPARs are activated by ligands, which can be either natural or synthetic molecules. wikipedia.org Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. youtube.com This, in turn, modulates the transcription of these genes. The activation of PPARα by agonists has been shown to induce the expression of genes involved in fatty acid oxidation. nih.gov

cAMP Response Element-Binding Protein (CREB) Phosphorylation and Translocation

This compound can influence the phosphorylation and translocation of the cAMP Response Element-Binding Protein (CREB), a cellular transcription factor that regulates the transcription of numerous genes. wikipedia.org CREB is activated through phosphorylation by various protein kinases, including protein kinase A (PKA), in response to a wide range of cellular signals. nih.govebi.ac.uk

Upon activation, phosphorylated CREB binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of its target genes. wikipedia.orgebi.ac.uk This binding event recruits transcriptional co-activators, such as CREB-binding protein (CBP), which then initiates the transcription of these genes. wikipedia.orgnih.gov The genes regulated by CREB are involved in a multitude of cellular processes, including neuronal plasticity, survival, and metabolic regulation. wikipedia.orgnih.gov The phosphorylation of CREB not only enhances its ability to recruit co-activators but can also increase its binding affinity to CRE sites within the DNA. nih.gov

Induction of Inducible Nitric Oxide Synthase (iNOS) Gene Expression

The induction of inducible nitric oxide synthase (iNOS) gene expression is a critical aspect of various physiological and pathological processes. nih.gov iNOS is an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule, from the amino acid L-arginine. nih.gov Unlike other forms of nitric oxide synthase, the expression of iNOS is transcriptionally regulated and is typically induced by inflammatory stimuli such as cytokines and lipopolysaccharide (LPS). nih.govresearchgate.net

The induction of the iNOS gene leads to the sustained production of high concentrations of NO. researchgate.net This NO production plays a significant role in the immune response, where it contributes to the killing of pathogens by macrophages. researchgate.net However, the overexpression of iNOS and the subsequent high levels of NO can also contribute to the pathophysiology of inflammatory conditions. nih.gov The regulation of iNOS gene expression is complex, involving the activation of transcription factors such as NF-κB. researchgate.net Interestingly, NO itself can exert a negative feedback regulation on iNOS gene expression by inhibiting the activation of NF-κB. bohrium.com

Regulation of MicroRNA Expression (e.g., microRNA-200a)

This compound has been found to regulate the expression of microRNAs, including microRNA-200a (miR-200a). nih.gov MicroRNAs are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.gov

In the context of this compound's mechanism, it has been shown to down-regulate the expression of miR-200a. nih.gov This is significant because miR-200a has been identified as a regulator of Sirtuin 1 (SIRT1) expression by directly binding to its 3' UTR. nih.gov Overexpression of miR-200a has been shown to inhibit the expression of SIRT1. nih.gov Therefore, by down-regulating miR-200a, this compound can lead to an increase in SIRT1 levels. nih.gov The miR-200 family of microRNAs has also been implicated in the regulation of cell invasion and migration in cancer by targeting various proteins. nih.gov

Influence on Sirtuin 1 (SIRT1) Signaling Pathway

This compound influences the Sirtuin 1 (SIRT1) signaling pathway, a crucial regulator of cellular metabolism, stress resistance, and longevity. nih.gov SIRT1 is a NAD+-dependent deacetylase that targets a wide range of proteins, thereby modulating their activity. frontiersin.org

Research has shown that this compound treatment can increase the expression of hepatic SIRT1. nih.gov The mechanism behind this involves the downregulation of microRNA-200a, which, as mentioned previously, targets the 3' UTR of SIRT1 mRNA and inhibits its expression. nih.gov By reducing miR-200a levels, this compound effectively relieves this inhibition, leading to increased SIRT1 protein levels. nih.gov

The activation of the SIRT1 pathway by this compound has been linked to beneficial effects on lipid metabolism. nih.gov SIRT1 can deacetylate and activate downstream targets that promote fatty acid oxidation and mitochondrial biogenesis. mdpi.com Furthermore, the SIRT1 pathway is interconnected with other signaling networks, including the AMPK pathway, forming a positive feedback loop that enhances cellular energy sensing and response. mdpi.com

Preclinical Pharmacological Investigations of Beraprost

In Vitro Cellular Studies and Organ Bath Experiments

Vascular Reactivity Studies in Isolated Arteries (e.g., pulmonary, retinal arterioles)

Organ bath experiments using isolated arterial rings have been instrumental in characterizing the direct vasoactive effects of beraprost. In studies on isolated pulmonary arteries from rats, this compound demonstrated significant dilatory responses in vessels pre-constricted with serotonin. frontiersin.org This vasodilatory effect is primarily mediated through the prostacyclin (IP) receptor, which, upon activation, couples to Gs proteins, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation. frontiersin.org

Interestingly, research also suggests a role for the prostaglandin (B15479496) E2 (PGE₂) receptor subtype 4 (EP4) in mediating this compound's effects. frontiersin.org In pulmonary artery rings from rats with experimental pulmonary hypertension, the dilatory response to this compound was diminished when the EP4 receptor was blocked. frontiersin.org This suggests a potential cross-binding activity of this compound, contributing to its vasodilatory properties, particularly in pathological states where IP receptor expression may be altered. frontiersin.org

Studies on porcine retinal arterioles have shown that this compound elicits potent, dose-dependent vasodilation. nih.govarvojournals.org This effect was confirmed to be mediated via the IP receptor. nih.govarvojournals.org The mechanism of this vasodilation is multifaceted, involving both endothelium-dependent and -independent pathways. The endothelium-dependent component is driven by the activation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and subsequent relaxation of the vascular smooth muscle. nih.govarvojournals.org The endothelium-independent pathway involves the activation of adenosine triphosphate-sensitive potassium (K-ATP) channels in the vascular smooth muscle cells. nih.govarvojournals.org

| Artery Type | Animal Model | Key Findings | Primary Receptors/Pathways Implicated |

|---|---|---|---|

| Pulmonary Artery | Rat | Induces vasodilation in pre-constricted vessels. frontiersin.org | IP Receptor, EP4 Receptor, cAMP pathway. frontiersin.org |

| Retinal Arteriole | Porcine | Causes dose-dependent vasodilation. nih.govarvojournals.org | IP Receptor, eNOS/NO pathway, K-ATP channels. nih.govarvojournals.org |

Assessment of Vascular Smooth Muscle Cell Proliferation and Migration in Culture

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the pathogenesis of atherosclerosis and restenosis following angioplasty. um.es In vitro studies have consistently demonstrated the inhibitory effects of this compound on these processes.

In cultured canine coronary artery smooth muscle cells, this compound inhibited human epidermal growth factor (hEGF)-induced proliferation in a dose-dependent manner. oup.com This antiproliferative effect was associated with a G1 phase cell cycle arrest. oup.com Further investigation revealed that this compound prevents the downregulation of p27Kip1, a key cell cycle inhibitor, through a cAMP-dependent signaling pathway. oup.com Similarly, in rat aortic smooth muscle cells (RASMCs), this compound was shown to suppress proliferation induced by phorbol (B1677699) esters. nih.gov This effect was linked to the enhanced expression of peroxisome proliferator-activated receptor-delta (PPARδ) and inducible nitric oxide synthase (iNOS). nih.gov

Regarding cell migration, a critical step in neointima formation, this compound has also shown significant inhibitory activity. nih.gov In human saphenous vein VSMCs, therapeutically relevant concentrations of this compound significantly decreased migration induced by platelet-derived growth factor-BB (PDGF-BB). nih.gov This anti-migratory effect was found to be mediated through a previously lesser-known cAMP effector, the Exchange protein directly activated by cAMP (Epac). nih.gov The activation of Epac by this compound leads to the activation of Rap1 and subsequent inhibition of RhoA, a key regulator of the cytoskeletal rearrangements necessary for cell movement. nih.gov

| Cell Type | Stimulus | Effect of this compound | Key Mechanism |

|---|---|---|---|

| Canine Coronary Artery SMCs | hEGF | Inhibited proliferation. oup.com | cAMP-dependent prevention of p27Kip1 downregulation. oup.com |

| Rat Aortic SMCs | Phorbol Ester | Eliminated increase in proliferation. nih.gov | Enhanced PPARδ and iNOS expression. nih.gov |

| Human Saphenous Vein SMCs | PDGF-BB | Inhibited migration. nih.gov | cAMP/Epac-mediated activation of Rap1 and inhibition of RhoA. nih.gov |

Endothelial Cell Protection Studies in Vitro

Endothelial dysfunction is a hallmark of many cardiovascular diseases. This compound has been shown to exert protective effects on endothelial cells in various in vitro models. In bovine aortic endothelial cells, short-term treatment with this compound induced nitric oxide (NO) production and the phosphorylation of endothelial nitric oxide synthase (eNOS) via a cAMP/protein kinase A (PKA) pathway. nih.gov Furthermore, in a co-culture system of human umbilical vein endothelial cells (HUVECs) and fibroblasts, this compound was observed to promote the formation of capillary-like tubes, an indicator of angiogenesis, also mediated by the cAMP/PKA pathway. nih.gov

This compound also demonstrates cytoprotective effects against oxidative stress. In a peroxide-injured endothelial cell model, this compound significantly inhibited the decrease in cell viability and the increase in lipid peroxides caused by agents like t-butyl hydroperoxide. nih.gov This suggests an antioxidant-like property that could protect the endothelium from damage in ischemic conditions. nih.gov In cultured retinal pericytes, which are crucial for maintaining the blood-retinal barrier, this compound protected against injury induced by advanced glycation end products (AGEs), which are implicated in diabetic retinopathy. nih.gov this compound inhibited AGE-induced reactive oxygen species (ROS) generation and subsequent pericyte apoptosis, partly by down-regulating the expression of the AGE receptor. nih.gov

Platelet Aggregation Assays In Vitro

This compound is a potent inhibitor of platelet aggregation, a key process in thrombosis. nih.govnih.gov Its antiplatelet effects have been demonstrated in vitro using various agonists. Studies have shown that this compound inhibits platelet aggregation induced by ADP, collagen, and thrombin in rat platelet suspensions. nih.gov

The primary mechanism for this anti-aggregatory action is the stimulation of adenylate cyclase in platelets, leading to an increase in intracellular cAMP levels. nih.gov This elevation in cAMP is followed by an inhibition of calcium influx and a suppression of thromboxane (B8750289) A₂ (TXA₂) formation, both of which are critical for platelet activation and aggregation. nih.gov Research comparing different aggregometry methods found that this compound is particularly potent at inhibiting the initial stages of aggregation elicited by thromboxane A₂, suggesting it strongly interferes with this specific signaling pathway. nih.gov

Hepatocellular Steatosis Studies in Vitro

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of lipids in hepatocytes (steatosis). researchgate.net In vitro studies using human-derived HepG2 cells have explored the effects of this compound on this process. When HepG2 cells were treated with fructose (B13574) to induce lipid accumulation, co-treatment with this compound was found to attenuate this effect. nih.gov

The mechanism underlying this observation involves the sirtuin 1 (SIRT1) signaling pathway. This compound increased the expression of hepatic SIRT1 and peroxisome proliferator-activated receptor α (PPARα), both of which are involved in regulating lipid metabolism. nih.gov The study also identified that this compound down-regulated the expression of microRNA-200a (miR-200a), which in turn regulates SIRT1 expression. nih.gov These findings suggest that this compound can reduce lipid accumulation in hepatocytes by modulating the miR-200a/SIRT1 signaling pathway. nih.gov

Animal Models of Vascular Dysfunction and Disease Pathogenesis

The therapeutic potential of this compound observed in vitro has been further investigated in various animal models of vascular disease.

In rodent models of pulmonary hypertension (PH), such as the chronic hypoxia-induced PH rat model, this compound treatment has been shown to rescue the physiological and structural abnormalities associated with the disease. frontiersin.org This includes improvements in pulmonary artery pressure and reductions in vascular remodeling. frontiersin.org Similarly, in a monocrotaline-induced PH rat model, nanoparticles encapsulating this compound demonstrated ameliorative effects on pulmonary arterial remodeling and right ventricular hypertrophy. nih.gov Canine models of chronic embolic PH have also shown that this compound exerts a dose-dependent vasodilating effect on pulmonary vessels, improving both right and left ventricular function. frontiersin.orgmdpi.com

In models of peripheral artery disease, this compound has shown efficacy. For instance, in stroke-prone spontaneously hypertensive rats (SHRSP), long-term oral administration of this compound improved survival rates and decreased the incidence of stroke, likely by improving cerebral circulation. nih.gov

The effects of this compound on renal function have also been studied. In a mouse model of renal failure, this compound administration improved intestinal microcirculation and barrier function by correcting imbalances in reactive oxygen species (ROS) and nitric oxide (NO). nih.gov In rat models of chronic kidney disease, this compound has been shown to maintain kidney microvasculature and renal plasma flow. mdpi.com

Furthermore, in a mouse model of fructose-induced hepatic steatosis, this compound treatment attenuated the development of fatty liver and induced the transcription of genes involved in lipid metabolism, consistent with the in vitro findings. nih.gov In a model of concanavalin (B7782731) A-induced liver injury in mice, which mimics fulminant hepatic failure, this compound administration reduced mortality and suppressed histological signs of injury, partly by increasing hepatic blood flow and modulating inflammatory cytokine levels. nih.gov

| Disease Model | Animal | Key Outcomes of this compound Treatment |

|---|---|---|

| Chronic Hypoxia-Induced Pulmonary Hypertension | Rat | Reduced pulmonary artery pressure and vascular remodeling. frontiersin.org |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | Ameliorated pulmonary arterial remodeling and right ventricular hypertrophy. nih.gov |

| Chronic Embolic Pulmonary Hypertension | Dog | Pulmonary vasodilation and improved ventricular function. frontiersin.orgmdpi.com |

| Spontaneous Stroke | Rat (SHRSP) | Improved survival and reduced stroke incidence. nih.gov |

| Renal Failure | Mouse | Improved intestinal microcirculation and barrier function. nih.gov |

| Fructose-Induced Hepatocellular Steatosis | Mouse | Attenuated hepatic steatosis and modulated lipid metabolism genes. nih.gov |

| Concanavalin A-Induced Liver Injury | Mouse | Reduced mortality, suppressed liver injury, and improved hepatic blood flow. nih.gov |

Pulmonary Hypertension Models

The effects of this compound have been extensively studied in animal models of pulmonary hypertension (PH), a condition characterized by high blood pressure in the lung arteries.

In chronically hypoxic rats , a common model for PH, intravenous administration of this compound demonstrated significant acute pulmonary vasodilation. nih.gov A study comparing hypoxic (H) and normoxic (N) rats showed that this compound induced a similar relative degree of acute pulmonary vasodilation in both groups. nih.gov However, the vasodilatory response was more sustained in the hypoxic rats. nih.gov In isolated perfused lungs from both groups, this compound also elicited comparable pulmonary vasodilator responses. nih.gov Furthermore, in a rat model of monocrotaline-induced PH, combination therapy of this compound with sildenafil (B151) showed additive effects in improving pulmonary hemodynamics compared to either drug alone. nih.gov This combination also resulted in a 100% survival rate over a 6-week follow-up period, a significant improvement compared to monotherapy or saline-treated rats. nih.gov

Another study in chronically hypoxic rats found that this compound treatment significantly rescued abnormalities in structural proliferation of the pulmonary artery and reduced the right ventricular systolic pressure. frontiersin.org

| Model | Key Findings | Reference |

| Chronically Hypoxic Rats | Intravenous this compound (20 micrograms/kg) caused acute pulmonary vasodilation of 17.7% in hypoxic rats and 16.8% in normoxic rats. The effect was more prolonged in hypoxic rats. | nih.gov |

| Chronically Hypoxic Rats | This compound treatment significantly reduced abnormalities in pulmonary artery structural proliferation and lowered right ventricular systolic pressure. | frontiersin.org |

| Monocrotaline-induced PH Rats | Combination therapy with sildenafil further improved pulmonary hemodynamics and led to 100% survival over 6 weeks. | nih.gov |

In canine vasoconstrictive models of PH, induced by the continuous infusion of U-46619 (a thromboxane A2 mimetic), this compound was shown to be selective for the pulmonary circulation. nih.gov When compared with prostaglandin E1, nitroglycerin, and nifedipine (B1678770), this compound effectively decreased pulmonary arterial pressure and pulmonary vascular resistance while increasing cardiac output. nih.gov Its vasodilative effect was found to be the most selective for the pulmonary circulation among the tested vasodilators. nih.gov In canine models of chronic embolic PH, all tested doses of this compound significantly decreased systolic pulmonary arterial pressure and pulmonary vascular impedance. frontiersin.orgfrontiersin.org Higher doses also led to a significant decrease in systemic vascular impedance. frontiersin.orgfrontiersin.org

| Model | Key Findings | Reference |

| Canine Vasoconstrictive Model (U-46619 induced) | This compound selectively decreased pulmonary arterial pressure and pulmonary vascular resistance. | nih.gov |

| Canine Chronic Embolic PH Model | All tested doses significantly decreased systolic pulmonary arterial pressure and pulmonary vascular impedance. | frontiersin.orgfrontiersin.org |

Peripheral Arterial Disease Models

Preclinical investigations into this compound for peripheral arterial disease (PAD) have highlighted its vasodilatory and antiplatelet effects. nih.govscispace.com These studies suggest that by binding to prostacyclin membrane receptors, this compound inhibits the release of intracellular calcium ions, leading to smooth muscle relaxation and vasodilation. nih.govscispace.comnih.gov In animal models of arterial injury, this compound has demonstrated protective effects on the vasculature. researchgate.net While specific data from preclinical PAD models on metrics like walking distance or ulcer healing are not detailed in the provided search results, the established mechanisms of action in animal studies provide a strong rationale for its use in conditions like Buerger's disease and arteriosclerosis obliterans. nih.govscispace.com

Chronic Kidney Disease (CKD) Animal Models

This compound has shown promise in various animal models of chronic kidney disease (CKD), demonstrating renoprotective effects.

In nephritic and partially nephrectomized rats , this compound has been shown to inhibit the reduction in kidney function and improve survival. nih.govresearchgate.net In a rat glomerulonephritis model, this compound ameliorated established renal dysfunction. dntb.gov.ua

| Model | Key Findings | Reference |

| Nephritic & Partially Nephrectomized Rats | Inhibited the decline in kidney function and improved survival rates. | nih.govresearchgate.net |

| Rat Glomerulonephritis Model | Ameliorated established renal dysfunction. | dntb.gov.ua |

| Feline CKD (Naturally Occurring) | Inhibited the increase in serum creatinine (B1669602) over 180 days compared to placebo. | nih.govresearchgate.net |

| Feline CKD (IRIS Stage 3) | Associated with improved overall survival. | nih.govresearchgate.net |

Cardiac Fibrosis Models

In a model of Angiotensin II-induced cardiac fibrosis , this compound demonstrated significant anti-fibrotic effects in neonatal rat cardiac fibroblasts. nih.gov this compound inhibited the proliferation of these cells in a concentration- and time-dependent manner. nih.gov It also suppressed the Angiotensin II-induced expression of collagen I mRNA and protein synthesis. nih.gov The study concluded that these effects are mediated through the activation of the prostacyclin receptor and subsequent suppression of the TGF-β-Smad signaling pathway. nih.gov

| Model | Key Findings | Reference |

| Angiotensin II-induced Cardiac Fibroblasts (Neonatal Rat) | Inhibited cardiac fibroblast proliferation in a concentration- and time-dependent manner. | nih.gov |

| Angiotensin II-induced Cardiac Fibroblasts (Neonatal Rat) | Suppressed Angiotensin II-induced collagen I mRNA expression and protein synthesis. | nih.gov |

Hepatic Ischemia-Reperfusion Injury Models

In a mouse model of hepatic ischemia-reperfusion (IR) injury , preconditioning with this compound sodium (BPS) showed significant protective effects. nih.govdovepress.comnih.gov Mice pre-treated with BPS exhibited effectively reduced serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. dovepress.comnih.gov This preconditioning also led to improved pathological outcomes and a reduction in the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov The protective effects were associated with the suppression of inflammation, apoptosis, and autophagy, partly through the inhibition of the P38 and JNK signaling pathways. nih.govdovepress.comnih.gov

| Biomarker | Effect of this compound Preconditioning | Reference |

| Serum ALT & AST | Significantly reduced levels | dovepress.comnih.gov |

| TNF-α & IL-1β | Ameliorated production | nih.govnih.gov |

| Liver Histopathology | Improved pathological damage | nih.gov |

Diabetic Nephropathy Models in Rats

In high-fat diet/streptozotocin-induced diabetic rats , a model for type 2 diabetic nephropathy, this compound demonstrated significant renoprotective effects. nih.govnih.gov Treatment with this compound resulted in significantly lower blood glucose levels, 24-hour urinary albumin excretion, and serum creatinine compared to untreated diabetic rats. nih.gov Furthermore, levels of inflammatory markers such as hs-CRP and IL-6 were also significantly reduced in the this compound-treated group. nih.gov Another study using a similar model found that this compound improved renal function and blood lipid profiles, and reduced inflammatory factors like IL-6, hs-CRP, and TNF-α. semanticscholar.org This study also showed that this compound inhibited the protein expression of p-P38MAPK, TGF-β1, and COX-2, suggesting its mechanism of action involves the inhibition of the P38MAPK signaling pathway. semanticscholar.org

| Parameter | Effect of this compound Treatment | Reference |

| Blood Glucose | Significantly lower | nih.gov |

| 24-h Urinary Albumin | Significantly lower | nih.gov |

| Serum Creatinine | Significantly lower | nih.gov |

| hs-CRP & IL-6 | Significantly lower | nih.gov |

| TNF-α | Decreased levels | semanticscholar.org |

| p-P38MAPK, TGF-β1, COX-2 | Inhibited protein expression | semanticscholar.org |

Renal Interstitial Fibrosis Models

In a unilateral ureteral obstruction (UUO) mouse model of renal interstitial fibrosis, this compound sodium demonstrated potent therapeutic effects. nih.gov Treatment with this compound protected against the development of interstitial fibrosis. nih.gov The study found that this compound mitigates fibrosis by repairing renal microvessels and suppressing the endothelial-mesenchymal transition (EndMT) process. nih.gov This is achieved through the inhibition of inflammatory and oxidative stress pathways. nih.gov

| Model | Key Findings | Reference |

| Unilateral Ureteral Obstruction (Mouse) | Protected against interstitial fibrosis. | nih.gov |

| Unilateral Ureteral Obstruction (Mouse) | Mitigated fibrosis by repairing renal microvessels and suppressing EndMT. | nih.gov |

| Unilateral Ureteral Obstruction (Mouse) | Inhibited inflammatory and oxidative stress pathways. | nih.gov |

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Models for Cerebrovascular Protection

This compound sodium, a stable and orally active prostacyclin (PGI2) analog, has been investigated for its potential cerebrovascular protective effects in stroke-prone spontaneously hypertensive rats (SHRSP), a well-established genetic model for hypertension and stroke. nih.govnih.govresearchgate.net These rats inherently develop severe hypertension early in life and have a high susceptibility to stroke, making them a valuable tool for preclinical stroke research. researchgate.net

In one study, orally administered this compound at a dose of 100 μg/kg twice daily, from 56 to 385 days of age, demonstrated a significant improvement in the survival rate and a decreased incidence of stroke in SHRSP. nih.govresearchgate.net The protective effects observed in this model are thought to be primarily mediated by the improvement of cerebral circulation. nih.govresearchgate.net

However, the route of administration appears to play a crucial role in the efficacy of this compound in this model. Another study found that oral administration of this compound at doses of 30, 100, or 300 micrograms/kg/day did not prevent the progressive increase in systolic blood pressure. nih.gov While oral administration did lead to a transient reduction in mean arterial pressure, this effect was not sustained for more than four hours. nih.gov Consequently, proteinuria and cerebrovascular lesions still developed in all SHRSPs receiving oral this compound. nih.gov